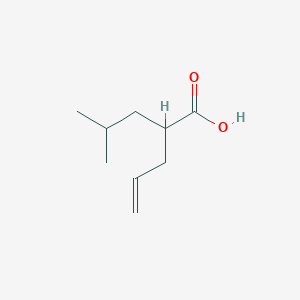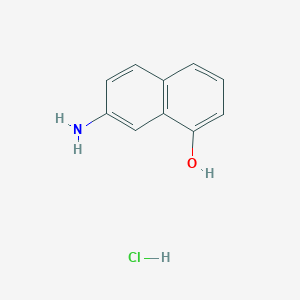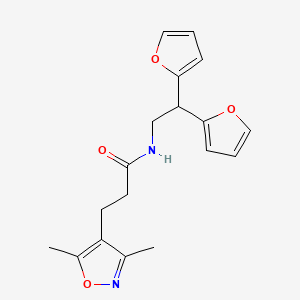
2-(2-METHYLPROPYL)PENT-4-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPROPYL)PENT-4-ENOIC ACID is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a five-carbon chain, a methyl group at the fourth carbon, and a propenyl group at the second carbon. This compound is also known by other names such as 2-Allyl-4-methylvaleric acid and 2-Isobutyl-4-pentenoic acid .
Mechanism of Action
Target of Action
It is structurally related to branched-chain amino acids like leucine , which are known to interact with various targets in the body, including enzymes involved in protein synthesis and metabolism.
Mode of Action
Branched-chain amino acids are known to bind to their target enzymes and modulate their activity, leading to changes in protein synthesis and metabolism .
Biochemical Pathways
4-Methyl-2-(2-propenyl)pentanoic acid may potentially be involved in the metabolism of branched-chain amino acids, given its structural similarity to these molecules . Branched-chain amino acids like leucine and isoleucine are known to produce acetyl-CoA, a key molecule in many biochemical pathways, including the citric acid cycle .
Result of Action
Based on its potential involvement in branched-chain amino acid metabolism, it may influence protein synthesis and other metabolic processes in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Methyl-2-(2-propenyl)pentanoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPROPYL)PENT-4-ENOIC ACID can be achieved through various methods. One common approach involves the alkylation of 4-methylpentanoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPROPYL)PENT-4-ENOIC ACID undergoes various chemical reactions, including:
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted alkenes
Scientific Research Applications
2-(2-METHYLPROPYL)PENT-4-ENOIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(2-METHYLPROPYL)PENT-4-ENOIC ACID can be compared with other similar compounds such as:
4-Methylpentanoic acid: Similar structure but lacks the propenyl group.
2-Methylpentanoic acid: Similar structure but lacks the methyl and propenyl groups.
2-Bromo-4-methylpentanoic acid: Contains a bromine atom instead of the propenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpropyl)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-8(9(10)11)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSVZJJFFBGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-46-4 |
Source


|
| Record name | 2-(2-methylpropyl)pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2844123.png)
![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile](/img/structure/B2844124.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)
![1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2844130.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2844131.png)
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)
![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

